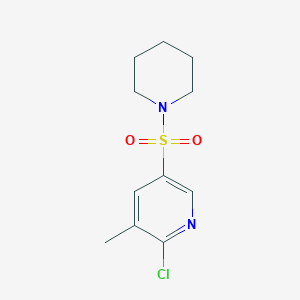
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the third position, and a piperidin-1-ylsulfonyl group at the fifth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methylpyridine as the starting material.
Sulfonylation: The piperidin-1-ylsulfonyl group is introduced through a sulfonylation reaction. This involves the reaction of 2-chloro-3-methylpyridine with piperidine and a sulfonylating agent such as sulfonyl chloride under appropriate conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at a controlled temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a tool in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyridine: Similar structure but lacks the piperidin-1-ylsulfonyl group.
2-Chloro-3-methylpyridine: Similar structure but lacks the piperidin-1-ylsulfonyl group.
Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate: Similar functional groups but different core structure.
Uniqueness
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H15ClN2O2S |
|---|---|
Molekulargewicht |
274.77 g/mol |
IUPAC-Name |
2-chloro-3-methyl-5-piperidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C11H15ClN2O2S/c1-9-7-10(8-13-11(9)12)17(15,16)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
MRCMMJHUVFCCPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)
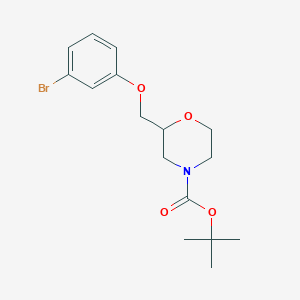
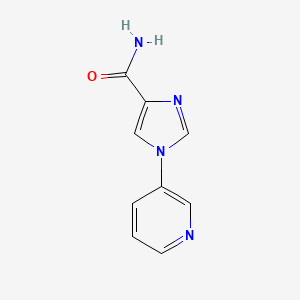


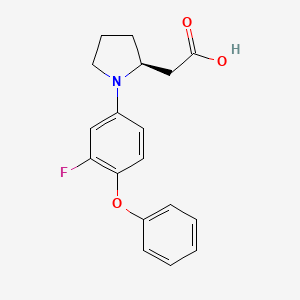

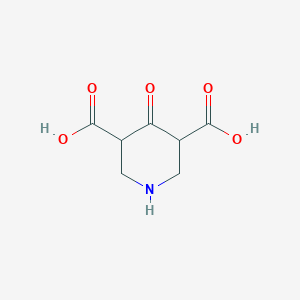
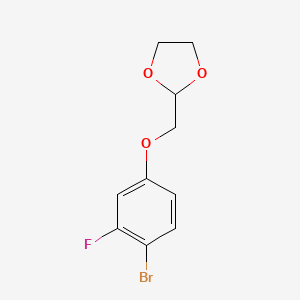
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)
